1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde
CAS No.: 114408-87-6
Cat. No.: VC5129571
Molecular Formula: C8H7N3O
Molecular Weight: 161.164
* For research use only. Not for human or veterinary use.
![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbaldehyde - 114408-87-6](/images/structure/VC5129571.png)
Specification
CAS No. | 114408-87-6 |
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Molecular Formula | C8H7N3O |
Molecular Weight | 161.164 |
IUPAC Name | 3-methylbenzotriazole-5-carbaldehyde |
Standard InChI | InChI=1S/C8H7N3O/c1-11-8-4-6(5-12)2-3-7(8)9-10-11/h2-5H,1H3 |
Standard InChI Key | PNQUSXNGCIKIDZ-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=CC(=C2)C=O)N=N1 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The molecular formula of 1-methyl-1H-benzo[d][1, triazole-6-carbaldehyde is C₉H₇N₃O, as derived from its IUPAC name. The numbering of the benzotriazole ring follows the convention where the triazole moiety is fused to the benzene ring at positions 1, 2, and 3. The methyl group occupies the 1-position, while the carbaldehyde group is located at the 6-position (Figure 1) .
Crystallographic and Conformational Analysis
While no direct crystallographic data for the 6-carbaldehyde isomer is available, studies on related benzotriazole aldehydes reveal key structural insights. For instance, the crystal structure of 1-(carboxymethyl)-1H-benzo[d] triazole-3-oxide crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 7.2526(12) Å, b = 10.0770(18) Å, c = 11.906(2) Å, and β = 104.393(3)° . The benzotriazole ring in such derivatives is nearly planar, with deviations of less than 0.03 Å for constituent atoms . Intermolecular hydrogen bonding, particularly O—H⋯O interactions, often stabilizes the crystal lattice, a feature likely shared by the title compound .
Synthesis and Reaction Pathways
Direct Synthesis from Benzotriazole Precursors
The synthesis of benzotriazole aldehydes typically involves functionalization of the benzotriazole core. A representative method for 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde involves refluxing 2-chloroquinoline-3-carbaldehyde with 1,2,4-triazole in dimethylformamide (DMF) using potassium carbonate as a base . Adapting this approach, 1-methyl-1H-benzo[d] triazole-6-carbaldehyde could be synthesized via nucleophilic substitution of a halogenated precursor (e.g., 6-bromo-1-methylbenzotriazole) with a formylating agent under basic conditions.
Example Procedure (Hypothetical)
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Reagents: Hexamethylenetetramine (HMTA), acetic acid.
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Conditions: Heating under reflux in acetic acid for 6–8 hours.
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Workup: Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and purification via column chromatography (eluent: CH₂Cl₂/AcOEt 20:1) .
Alternative Routes via Oxidation
Secondary alcohols or methyl groups adjacent to the triazole ring can be oxidized to aldehydes using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. For example, the oxidation of 6-(hydroxymethyl)-1-methylbenzotriazole in dichloromethane with PCC at room temperature could yield the target aldehyde .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The carbaldehyde group exhibits a strong absorption band near 1690–1700 cm⁻¹ attributable to the C=O stretch . Additional peaks in the 3100–3050 cm⁻¹ range correspond to aromatic C—H vibrations, while N—H stretches (if present) appear near 3200–3350 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆, 500 MHz):
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¹³C NMR (DMSO-d₆, 125 MHz):
Physicochemical Properties
Property | Value/Range | Method/Source |
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Melting Point | 180–185°C (predicted) | Analogous compounds |
Solubility | Soluble in DMSO, CH₂Cl₂ | Experimental analogy |
LogP | 1.2–1.5 | Computational prediction |
Applications and Derivatives
Pharmaceutical Intermediates
Benzotriazole aldehydes serve as precursors for Schiff bases and hydrazones, which exhibit cytotoxic, antimicrobial, and anti-inflammatory activities . For instance, N′-aroylhydrazones derived from similar aldehydes demonstrated moderate cytotoxicity against human cancer cell lines (IC₅₀ = 10–50 μM) .
Coordination Chemistry
The aldehyde and triazole moieties can act as bidentate ligands, forming complexes with transition metals like Cu(II) and Zn(II). Such complexes are explored for catalytic applications and materials science .
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